Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds featuring both sulfur and nitrogen atoms in their ring structure. This compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for various bioactive molecules. The chemical formula for methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is , with a molecular weight of approximately 210.21 g/mol. It is often studied for its biological activities and chemical properties.
Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, which provide detailed specifications and safety information regarding the compound. The classification of this compound falls under organic compounds, specifically within the categories of heterocycles and pyrimidines. It is also noted for its structural similarity to other biologically active compounds.
The synthesis of methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors such as thioketones or thiones with amines under acidic or basic conditions to form the thienopyrimidine ring.
Key structural data includes:
Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions typical of carbonyl compounds and heterocycles:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its heterocyclic structure. This compound may act on specific enzymes or receptors in biological pathways, leading to various pharmacological effects.
Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate has several scientific applications:
This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents and understanding biochemical processes.
The thienopyrimidine scaffold represents a privileged structural motif in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This bicyclic system comprises a pyrimidine ring fused with thiophene at distinct positions, generating pharmacologically diverse chemotypes. Among these, the thieno[2,3-d]pyrimidine isomer serves as a versatile platform for designing targeted therapeutics, with Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate emerging as a synthetically accessible and pharmacologically relevant derivative. Its structural features enable broad functionalization at multiple positions, facilitating precise modulation of drug-like properties while maintaining core target affinity [2] [5].
The thieno[2,3-d]pyrimidine core exhibits remarkable versatility in drug design due to its capacity to mimic adenine’s hydrogen-bonding patterns while offering enhanced metabolic stability and greater opportunities for synthetic diversification. The 4-oxo-3,4-dihydro ("dihydro" or "keto") variant, exemplified by Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate, introduces a non-aromatic pyrimidinone ring that enhances polarity and enables specific molecular recognition. The carboxylate moiety at the 5-position provides a synthetic handle for derivatization or direct participation in target binding through electrostatic interactions [8].
This scaffold’s significance is demonstrated through several key attributes:
Table 1: Key Binding Interactions of Thieno[2,3-d]pyrimidine Derivatives with Biological Targets [3] [4] [9]
Target Protein | Critical Binding Interactions | Biological Consequence |
---|---|---|
PI3Kγ Kinase | Morpholine O ↔ Val 882 (hinge); Pyrimidine-4-one C=O ↔ Lys 833; C-6 aryl ↔ Hydrophobic pocket | Disruption of PIP3/AKT signaling pathway |
EGFR Kinase | N-1 of pyrimidine ↔ Met 793; C-6 acrylamide ↔ Cys 797 (covalent); Solvent-front substituents | Inhibition of autophosphorylation & downstream RAS |
H. pylori Complex I | Chlorobenzyl group ↔ NuoD subunit; Fluorine ↔ A402 residue; Carboxylate ↔ Polar pocket | Disruption of electron transport & ATP synthesis |
GnRH Receptor | Trifluorouracil moiety ↔ Asn 10; Dichlorobenzyl ↔ hydrophobic cleft; Piperazine ↔ Asp 299 | Competitive antagonism of gonadotropin release |
Thienopyrimidine isomers are systematically distinguished by fusion orientation and atom numbering. The [2,3-d] notation specifies that pyrimidine bonds involve thiophene’s C2-C3 bonds (positions a and b in classical heterocyclic nomenclature), whereas [3,2-d] indicates fusion at C3-C2 bonds. The [3,4-d] isomer is comparatively rare and synthetically challenging. Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate exemplifies the numbering convention: The pyrimidine carbonyl (4-oxo) and methine (3,4-dihydro) precede the fused system descriptor, with carboxylate position (C-5) assigned from the thiophene ring [1] [10].
Table 2: Isomeric Differentiation of Key Thienopyrimidine Carboxylate Derivatives [1] [8] [10]
Isomer | CAS Registry Number | Systematic Name | Core Structure Difference |
---|---|---|---|
Thieno[2,3-d]pyrimidine | 1216288-05-9 | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid | Fusion at thiophene 2-3 bonds; Carboxyl at C5 |
Thieno[3,2-d]pyrimidine | 1527518-33-7 | 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid | Fusion at thiophene 3-2 bonds; Carboxyl at C7 |
Thieno[3,4-d]pyrimidine | Not in search results | (Hypothetical: Methyl 4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-6-carboxylate) | Fusion involving thiophene S-atom; Less explored |
Structural distinctions profoundly influence physicochemical properties and target engagement:
The evolution of thienopyrimidine therapeutics began with serendipitous discoveries in the 1990s and matured into rational design campaigns leveraging crystallography and computational modeling. Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate emerged as a pivotal intermediate during this progression, enabling access to clinical candidates through efficient synthetic elaboration [5] [9].
Key developmental milestones include:
Table 3: Historical Progression of Thieno[2,3-d]pyrimidine Drug Discovery [2] [4] [5]
Era | Key Compound/Class | Therapeutic Application | Derivatization Strategy |
---|---|---|---|
1990–2005 | Simple 4-oxo/4-thioxo derivatives | Antimicrobials & Antimetabolites | C-2 Thioether formation; N-3 alkylation |
2005–2010 | 4-Anilinothienopyrimidines | EGFR Kinase Inhibitors (e.g., Lapatinib analogs) | C-4 Chloride displacement; C-6 aryl introduction |
2010–2015 | Olmutinib (BI-1482694) | Third-generation EGFR T790M Inhibitor (NSCLC) | C-6 Acrylamide for covalent binding |
2015–Present | NuoD Inhibitors (Compound 25) | Anti-H. pylori Agents | C-5 Ester → amide conversion; Fluorinated benzyl groups |
2015–Present | Morpholine-PI3K inhibitors (VIb) | PI3Kβ/γ Inhibitors (Pan-Cancer Application) | C-4 Morpholine; C-6 substituted phenyl |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7